Pramiverine
説明
Classification and Therapeutic Class of Pramiverine
This compound is classified as an antispasmodic medication. patsnap.com Antispasmodics are a class of drugs that work by relaxing muscles, particularly smooth muscles found in the gastrointestinal tract. patsnap.com This action helps to reduce spasms and associated pain. patsnap.com Based on its mechanism of action, this compound hydrochloride belongs to the cholinergic muscarinic antagonist pharmacological group and is also classified within the Gastrointestinal Anticholinergics/Antispasmodics and Antispasmodic Agent pharmacological groups. druginfosys.com It is also described as a phenylcyclohexylamine derivative and a diarylmethane. druginfosys.comnih.gov
Historical Context of this compound Research and Development
Research and development in pharmacology and chemical biology have a long history, with the formal discipline of pharmacology being founded in the mid-19th century. researchgate.net The development of drugs targeting specific biological processes has evolved significantly over time, moving from the use of naturally derived substances to targeted synthetic compounds. researchgate.net While specific detailed historical information solely on the initial research and development of this compound is not extensively detailed in the provided search results, its classification as an antispasmodic and anticholinergic agent suggests its development likely followed research pathways focused on modulating smooth muscle activity and the cholinergic system. Early pharmacological experiments with this compound hydrochloride (also known as Sistalgin) involved in vitro testing on segments of abdominal organs to compare its anticholinergic and spasmolytic actions with other known agents like atropine (B194438) and hyoscine-N-butylbromide. nih.gov These studies aimed to characterize its effects on muscle contraction induced by cholinergic agonists such as acetylcholine (B1216132), arecoline, carbachol, and pilocarpine (B147212). nih.gov
Scope and Significance of this compound in Contemporary Research
Contemporary research in chemical biology and pharmacology continues to explore the mechanisms of action of various compounds and their potential therapeutic applications. For this compound, its significance in current research lies in its established use as an antispasmodic, particularly for alleviating conditions characterized by smooth muscle spasms in the gastrointestinal tract, such as irritable bowel syndrome (IBS). patsnap.com Research has focused on understanding its mechanism, which involves inhibiting the influx of calcium ions into smooth muscle cells, a crucial step in muscle contraction. patsnap.com By blocking calcium entry, this compound reduces the intensity and frequency of muscle contractions. patsnap.com Additionally, it may exert a mild anticholinergic effect. patsnap.com The ongoing significance involves further studies into its precise interactions at the molecular level and potential broader applications within the scope of smooth muscle disorders. Research in chemical biology often involves using small molecules like this compound to probe biological processes and identify targets, contributing to drug discovery efforts. nih.gov
Here is a table summarizing some key chemical and classification data for this compound:
| Property | Value | Source |
| Chemical Formula | C₂₁H₂₇N | nih.gov |
| Molecular Weight | 293.4 g/mol | nih.gov |
| PubChem CID | 71681 | nih.gov |
| Therapeutic Class | Antispasmodic | patsnap.com |
| Pharmacological Group | Cholinergic muscarinic antagonist (HCl) | druginfosys.com |
| Other Classifications | Gastrointestinal Anticholinergics/Antispasmodics, Antispasmodic Agent (HCl) | druginfosys.com |
Detailed research findings from in vitro studies comparing this compound's anticholinergic action showed that its effect on the small intestine, gall bladder, and uterus was comparable in strength to atropine, though it was weaker on the urinary bladder in guinea pigs. nih.gov Further in vivo models in various animals demonstrated its anticholinergic effects, including reducing intestinal spasms induced by neostigmine (B1678181), affecting hypotensive responses to acetylcholine, and influencing salivation. nih.gov Studies also indicated that this compound could reduce or inhibit gastric secretion and gastrointestinal passage. nih.gov
Structure
2D Structure
3D Structure
特性
CAS番号 |
14334-40-8 |
|---|---|
分子式 |
C21H27N |
分子量 |
293.4 g/mol |
IUPAC名 |
4,4-diphenyl-N-propan-2-ylcyclohexan-1-amine |
InChI |
InChI=1S/C21H27N/c1-17(2)22-20-13-15-21(16-14-20,18-9-5-3-6-10-18)19-11-7-4-8-12-19/h3-12,17,20,22H,13-16H2,1-2H3 |
InChIキー |
SBEOBYJLAQKTQX-UHFFFAOYSA-N |
SMILES |
CC(C)NC1CCC(CC1)(C2=CC=CC=C2)C3=CC=CC=C3 |
正規SMILES |
CC(C)NC1CCC(CC1)(C2=CC=CC=C2)C3=CC=CC=C3 |
外観 |
Solid powder |
他のCAS番号 |
14334-40-8 |
純度 |
>98% (or refer to the Certificate of Analysis) |
関連するCAS |
14334-41-9 (hydrochloride) |
賞味期限 |
>2 years if stored properly |
溶解性 |
Soluble in DMSO |
保存方法 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同義語 |
EMD 9806 HCl of pramiverine HSP 2986 N-isopropyl-4,4-diphenyl cyclohexylamine pramiverine propaminodiphen sistalgin |
製品の起源 |
United States |
Pharmacological Mechanisms of Action of Pramiverine
Cellular and Molecular Targets of Pramiverine
The cellular and molecular targets of this compound are predominantly located within smooth muscle tissues, where the compound exerts its relaxant effects. These targets include ion channels responsible for calcium transport and receptors that bind to the neurotransmitter acetylcholine (B1216132).
Calcium Ion Influx Inhibition in Smooth Muscle Cells
A significant component of this compound's mechanism of action is the inhibition of calcium ion influx into smooth muscle cells. Muscle contraction is a process heavily dependent on the intracellular concentration of calcium ions. When calcium enters the smooth muscle cell, it triggers a cascade of events leading to the interaction of actin and myosin filaments and subsequent contraction patsnap.com.
This compound has been shown to block voltage-dependent calcium channels, thereby reducing the influx of extracellular calcium into the cell patsnap.compatsnap.com. This inhibition of calcium entry prevents the necessary rise in intracellular calcium levels required for the activation of the contractile machinery patsnap.com. Studies on smooth muscle, such as those investigating the effects of papaverine (B1678415) (which shares a "papaverine-like spasmolytic component" with this compound), indicate that inhibition of voltage-dependent L-type Ca++ channels is involved in smooth muscle relaxation nih.govnih.gov. The L-type calcium channel Cav1.2 is a key player in the regulation of smooth muscle contraction embopress.orgmdpi.com. By inhibiting calcium influx through these channels, this compound effectively reduces the intensity and frequency of smooth muscle contractions, leading to a relaxation effect patsnap.com.
Anticholinergic Receptor Modulatory Effects
In addition to its effects on calcium channels, this compound also possesses anticholinergic properties. The parasympathetic nervous system plays a crucial role in stimulating gastrointestinal motility and secretions through the release of acetylcholine, which acts on muscarinic receptors located on smooth muscle cells patsnap.com.
This compound acts as an antagonist at muscarinic acetylcholine receptors, blocking the binding of acetylcholine patsnap.compatsnap.comdruginfosys.com. This competitive inhibition prevents acetylcholine from exerting its excitatory effects on gut muscles patsnap.comdermnetnz.orgnumberanalytics.com. By blocking these receptors, this compound reduces the parasympathetic tone, further contributing to the relaxation of smooth muscle and the alleviation of spasms numberanalytics.comnih.gov. Experimental evidence demonstrates that this compound exhibits a strong anticholinergic action on various smooth muscle tissues, such as the small intestine, gall bladder, and uterus nih.gov.
Receptor Binding and Ligand-Target Interactions
The pharmacological effects of this compound stem from its ability to bind to specific molecular targets, namely voltage-dependent calcium channels and muscarinic acetylcholine receptors. The interaction between this compound (the ligand) and these receptors (the targets) is characterized by binding affinity, which describes the strength of the interaction nih.govopenaccessjournals.com.
As an anticholinergic agent, this compound competitively inhibits the binding of acetylcholine to muscarinic receptors dermnetnz.orgnumberanalytics.com. This means that this compound competes with acetylcholine for the same binding site on the receptor. The degree of inhibition depends on the relative concentrations and affinities of both acetylcholine and this compound for the receptor. By occupying the receptor site, this compound prevents acetylcholine from binding and activating the receptor, thereby blocking the downstream signaling pathways that would normally lead to muscle contraction numberanalytics.commhmedical.com.
While specific detailed research findings on the precise binding kinetics (e.g., KD values) of this compound to different muscarinic receptor subtypes or voltage-dependent calcium channel subtypes were not extensively detailed in the provided search results, the established anticholinergic and calcium channel blocking activities indicate significant binding interactions with these targets. The "papaverine-like spasmolytic component" suggests potential similarities in the interaction with calcium channels to that of papaverine, which has been shown to inhibit L-type calcium channels in a concentration-dependent manner nih.gov.
Downstream Signaling Pathways Influenced by this compound
This compound's actions on calcium channels and muscarinic receptors ultimately modulate intracellular signaling pathways that regulate smooth muscle contraction.
Inhibition of calcium ion influx by this compound directly impacts the calcium-dependent signaling cascade. Normally, increased intracellular calcium binds to calmodulin, which in turn activates myosin light-chain kinase (MLCK) patsnap.commdpi.com. Activated MLCK phosphorylates the regulatory light chain of myosin, enabling its interaction with actin and leading to muscle contraction patsnap.commdpi.com. By blocking calcium influx, this compound prevents the initial rise in intracellular calcium, thereby inhibiting the activation of calmodulin and MLCK, and consequently preventing the phosphorylation of myosin and muscle contraction patsnap.com.
The anticholinergic effect of this compound also influences downstream signaling. Muscarinic receptor activation typically triggers signaling pathways involving G proteins, which can lead to various intracellular events, including the release of calcium from intracellular stores and the modulation of enzyme activity nih.gov. By blocking muscarinic receptors, this compound interrupts these signaling cascades initiated by acetylcholine, further contributing to the relaxation of smooth muscle mhmedical.com.
Pharmacokinetic Profile of Pramiverine
Absorption Characteristics in Preclinical Models
Pramiverine is readily absorbed from the gastrointestinal tract in various preclinical models, including rats, dogs, and rhesus monkeys. nih.gov Following oral administration, the time to reach maximum serum concentrations (Tmax) varies among species. In rats and dogs, peak serum levels are observed after approximately 4 hours, while in rhesus monkeys, this occurs more rapidly, at around 2 hours. nih.gov This rapid absorption suggests efficient uptake of the compound from the gut into the systemic circulation. nih.gov
Distribution Dynamics in Biological Systems
Once absorbed, pramiperine undergoes extensive and rapid distribution throughout the body.
Tissue Uptake and Organ Accumulation
Studies using radiolabeled pramiperine have demonstrated its swift incorporation from the blood into various organs and tissues. nih.govnih.gov Notably, most organs achieve higher concentrations of the compound than the blood plasma itself. nih.gov The lungs, in particular, show a high affinity for pramiperine, with significant accumulation also observed in the kidneys, liver, heart, and endocrine organs. nih.gov Despite this widespread distribution, there is no evidence of organ-specific accumulation of the drug with repeated administration. nih.gov Higher concentrations following repeated doses were only noted in the excretory organs, namely the liver and kidneys. nih.gov Importantly, preclinical studies have shown no placental transfer of pramiperine or its metabolites. nih.gov
Plasma Protein Binding
This compound exhibits a high degree of binding to plasma proteins. Approximately 90% of the pramiperine present in the blood plasma is reversibly bound to these proteins. nih.gov This extensive binding can influence the drug's distribution and elimination, as only the unbound fraction is free to diffuse into tissues and be cleared from the body.
Interactive Data Table: this compound Plasma Protein Binding
| Parameter | Value |
| Percentage Bound | 90% |
Metabolic Pathways and Biotransformation
This compound is extensively metabolized in the body, with very small amounts of the unchanged drug being eliminated. nih.gov This indicates that nearly all of the absorbed compound undergoes biotransformation. nih.gov The primary metabolic reactions identified are dealkylation, deamination, and hydroxylation. nih.gov The pattern of metabolites can differ significantly between serum and urine, suggesting that some metabolites are preferentially excreted by the kidneys while others may be reabsorbed. nih.gov
Hepatic First-Pass Metabolism
A significant characteristic of pramiperine's metabolism is a pronounced hepatic first-pass effect. nih.govnih.gov After oral administration, the drug is absorbed from the gastrointestinal tract and transported via the portal vein to the liver, where it undergoes substantial metabolism before reaching the systemic circulation. nih.govnih.gov This initial pass through the liver considerably reduces the amount of unchanged drug that reaches the rest of the body. nih.govnih.gov The metabolites formed during this first-pass effect show a slightly lower affinity for organs and tissues compared to the parent compound. nih.gov
Excretion Routes and Elimination Kinetics
The elimination of pramiperine and its metabolites varies across different species. In rats and dogs, the primary route of elimination is through the feces, regardless of the administration route. nih.gov In contrast, monkeys primarily excrete the drug and its metabolites via the urine. nih.gov
Biliary excretion also plays a significant role. In a 6-hour interval following intravenous administration, approximately 50% of the dose was eliminated in the bile, while after oral administration, this figure was around 30%. nih.gov
The elimination half-life of the total radioactivity (representing both the parent drug and its metabolites) from the blood varies between species:
Rats: 4-7 hours nih.gov
Dogs: 17-32 hours nih.gov
Rhesus Monkeys: 8-26 hours nih.gov
However, the unmetabolized pramiperine is eliminated much more rapidly. The half-life of the parent compound is approximately 2 hours in dogs and 3 hours in rhesus monkeys. nih.gov Within 24 hours of administration, the levels of radioactivity have been shown to fall below the detection limit, indicating rapid elimination from the body. nih.gov
Interactive Data Table: Elimination Half-Life of this compound (Total Radioactivity)
| Species | Elimination Half-Life (hours) |
| Rats | 4-7 |
| Dogs | 17-32 |
| Rhesus Monkeys | 8-26 |
Renal and Biliary Elimination Patterns
The elimination pathways for this compound and its metabolites show considerable variation among different species nih.gov. In rats and dogs, the predominant route of elimination is through the feces, whereas in monkeys, elimination occurs mainly via the urine nih.gov. This pattern of excretion is independent of the method of administration nih.gov.
Biliary elimination plays a significant role in the clearance of this compound. In one study, within a six-hour period following intravenous administration, biliary elimination accounted for 50% of the dose nih.gov. After oral administration, this value was 30% over the same time frame, a difference that can be attributed to a significant first-pass effect in the liver nih.govnih.gov. The metabolite patterns found in serum and urine show notable differences, which suggests that some metabolites are preferentially excreted by the kidneys while others may be reabsorbed to varying extents nih.gov.
| Species | Primary Elimination Route |
|---|---|
| Rats | Feces nih.gov |
| Dogs | Feces nih.gov |
| Monkeys (Rhesus) | Urine nih.gov |
Half-Life Determination Across Species
The elimination half-life of this compound and its metabolites also demonstrates marked differences across the species studied nih.gov. When measuring the total radioactivity from ¹⁴C-labelled this compound, which includes both the parent drug and its metabolites, the elimination half-life from the blood ranges from 4 to 7 hours in rats, 17 to 32 hours in dogs, and 8 to 26 hours in rhesus monkeys nih.gov.
In contrast, the elimination of the unmetabolized, or parent, this compound occurs much more rapidly nih.gov. The half-life of the unchanged drug is approximately 2 hours in dogs and 3 hours in rhesus monkeys nih.gov. This significant difference between the half-life of total radioactivity and the parent drug underscores the extensive metabolism that this compound undergoes in the body nih.govnih.gov.
| Species | Parameter | Half-Life (hours) |
|---|---|---|
| Rats | Total Radioactivity (this compound & Metabolites) | 4 - 7 nih.gov |
| Dogs | Total Radioactivity (this compound & Metabolites) | 17 - 32 nih.gov |
| Unmetabolized this compound | 2 nih.gov | |
| Monkeys (Rhesus) | Total Radioactivity (this compound & Metabolites) | 8 - 26 nih.gov |
| Unmetabolized this compound | 3 nih.gov |
Preclinical Research and Investigational Studies of Pramiverine
In Vitro Pharmacological Characterization
In vitro studies are conducted in controlled laboratory environments, often using isolated tissues or organs, to understand a compound's basic pharmacological properties. texilajournal.com
Spasmolytic Activity on Isolated Organ Preparations
Pharmacological experiments have investigated the spasmolytic action of pramiverine on segments of abdominal organs in vitro. These studies utilized cholinergic agonists such as acetylcholine (B1216132), arecoline, carbachol, and pilocarpine (B147212), as well as neostigmine (B1678181), to induce spasms. This compound demonstrated a spasmolytic component in these preparations. nih.gov
Comparative Anticholinergic Potency
This compound is characterized by a strong anticholinergic component. In vitro studies comparing its anticholinergic action to that of atropine (B194438), hyoscine-N-butylbromide, and Eupaverin have been conducted on isolated organ preparations. nih.gov The anticholinergic effect of this compound on the small intestine (guinea pig, rabbit), gallbladder (guinea pig), and uterus (guinea pig, rat) was found to be equally strong as the effect of atropine. nih.gov However, its effect on the urinary bladder of guinea pigs was reported to be five times weaker than that of atropine. nih.gov
In Vivo Animal Model Studies
In vivo studies involve testing the compound in living organisms, typically animal models, to assess its effects within a complex biological system. texilajournal.comclinsurggroup.com
Spasmolytic and Analgesic Effects in Animal Models
Comparative studies have been performed in pharmacological in vivo tests to evaluate the spasmolytic and analgesic effects of this compound. nih.gov this compound demonstrated a potent spasmolytic effect in these animal models. nih.gov When combined with metamizole (B1201355), the spasmolytic effect of this compound was potentiated. nih.gov However, for this compound alone, no analgesic effect was detected in these studies. nih.gov
Gastrointestinal Motility Modulation Studies
Studies in animals have investigated the effects of this compound on gastrointestinal motility. This compound has been shown to reduce or inhibit gastrointestinal passage. nih.gov Electromyographic examinations in patients also demonstrated a decrease in spontaneous pressure waves in the stomach and duodenum and a reduction in pressure increases induced by neostigmine after administration of this compound. nih.gov Furthermore, this compound has been noted to cause a prolonged reduction of motility in the duodenum and jejunum during hypotensive duodenography without a probe. nih.gov
Secretory Activity Inhibition (e.g., Gastric, Salivary)
This compound has been studied for its inhibitory effects on secretory activity. The gastric secretion in the Shay rat model was reduced or inhibited by this compound. nih.gov In addition to gastric secretion, the anticholinergic effect of this compound was also demonstrated in animal models by its effect on salivation induced by pilocarpine administration in rabbits. nih.gov
Toxicological Assessment of this compound
Preclinical toxicological studies are conducted to evaluate the potential for adverse effects of a compound before it is introduced into human clinical trials. For this compound, a series of toxicological assessments have been performed in various animal species to understand its safety profile across different exposure durations and endpoints. These studies included evaluations of acute toxicity, subacute and long-term exposure effects, reproductive and developmental toxicity, and local tolerance of formulations. The findings from these investigations indicated that this compound exhibited a low level of toxicity in the animal models tested. researchgate.netnih.gov
Acute Toxicity Studies
Acute toxicity studies for this compound were conducted in mice and rats following oral and intravenous administration. These investigations aimed to determine the effects of a single or short series of high-dose exposures. The results from these acute trials in mice and rats indicated that this compound was only slightly toxic. researchgate.netnih.gov Studies also examined this compound in combination with metamizole, and the acute trials showed that this compound did not increase the toxicity of metamizole. researchgate.netnih.gov
| Species | Route of Administration | Observed Toxicity |
| Mice | Oral | Slightly toxic researchgate.netnih.gov |
| Mice | Intravenous | Slightly toxic researchgate.netnih.gov |
| Rats | Oral | Slightly toxic researchgate.netnih.gov |
| Rats | Intravenous | Slightly toxic researchgate.netnih.gov |
Subacute and Long-Term Toxicity Evaluations
Subacute toxicity studies in rats, as well as long-term trials, were conducted to assess the effects of repeated exposure to this compound over extended periods. The subacute study in rats demonstrated that this compound did not enhance the toxicity of metamizole when administered in combination. researchgate.netnih.gov In the long-term trial, rats tolerated all examined doses of this compound (0.5, 5.0, and 50.0 mg/kg). researchgate.netnih.gov However, cholinolytic concomitant effects were observed in dogs at higher doses (5.0 and 20.0 mg/kg). researchgate.netnih.gov
| Species | Study Duration | Doses Examined (mg/kg) | Key Findings |
| Rats | Subacute | Not specified in detail, but in combination with metamizole | Did not increase metamizole toxicity researchgate.netnih.gov |
| Rats | Long-term | 0.5, 5.0, 50.0 | All doses tolerated researchgate.netnih.gov |
| Dogs | Long-term | 5.0, 20.0 | Cholinolytic concomitant effects observed at higher doses researchgate.netnih.gov |
Reproductive and Developmental Toxicity Studies
Reproduction toxicity studies were performed with this compound to evaluate its potential effects on fertility, gestation, and offspring development. researchgate.netnih.gov These studies included specific assessments for foetotoxicity, teratogenicity, and effects on perinatal and postnatal development. researchgate.netnih.gov
Foetotoxicity and Teratogenicity Assessments
Studies specifically investigating foetotoxicity and teratogenicity were conducted in mice, rats, and rabbits. This compound was found to not have a foetotoxic or teratogenic effect in these species. researchgate.netnih.gov
| Species | Endpoint | Finding |
| Mice | Foetotoxicity | No effect researchgate.netnih.gov |
| Mice | Teratogenicity | No effect researchgate.netnih.gov |
| Rats | Foetotoxicity | No effect researchgate.netnih.gov |
| Rats | Teratogenicity | No effect researchgate.netnih.gov |
| Rabbits | Foetotoxicity | No effect researchgate.netnih.gov |
| Rabbits | Teratogenicity | No effect researchgate.netnih.gov |
Perinatal and Postnatal Development Effects
A specific experiment in rats focused on perinatal and postnatal development. This study evaluated the impact of this compound exposure during the later stages of pregnancy and throughout the lactation period on the offspring and the dams. No effect was observed on fetal development, viability, or growth of the offspring. researchgate.netnih.gov Furthermore, the course of labor and the lactation ability of the dams were not affected. researchgate.netnih.gov
| Species | Study Period | Endpoints Evaluated | Finding |
| Rats | Perinatal and Postnatal | Fetal development, offspring viability, offspring growth, course of labor, lactation ability of dams | No effect observed on any endpoint researchgate.netnih.gov |
Local Tolerance Assessment of Formulations
The local tolerance of this compound was assessed, particularly for its ampoule solution formulation, including when in combination with metamizole. These studies aimed to determine the potential for local adverse reactions at the site of administration. This compound was reported to be well tolerated locally as an ampoule solution, both alone and in combination with metamizole. researchgate.netnih.gov
| Formulation | Co-administered Substance | Local Tolerance Finding |
| Ampoule solution | Alone | Well tolerated locally researchgate.netnih.gov |
| Ampoule solution | Metamizole | Well tolerated locally researchgate.netnih.gov |
Clinical Development and Therapeutic Efficacy of Pramiverine
Clinical Trial Design and Methodologies
Specific details on the design and methodology of clinical trials exclusively for pramiverine are not extensively documented in recent literature. However, early clinical evaluation of this compound utilized established methodologies to assess its efficacy and safety. A notable study investigating its effect on colitis employed a double-blind, placebo-controlled, randomized trial design. This type of study is considered a robust method for determining a drug's effectiveness.
In this trial, patients were randomly assigned to receive either this compound or a placebo, with neither the patients nor the investigators knowing who received the active treatment. This blinding is crucial to prevent bias in the reporting of outcomes. The study's primary endpoint was the regression of the colitis syndrome, which was evaluated over a specific treatment period. The use of a standardized basic therapy for all participants in both groups ensured that the observed effects could be more directly attributed to the intervention being studied (this compound or placebo).
Efficacy in Smooth Muscle Spasm Conditions
This compound's therapeutic value lies in its ability to alleviate spasms in various smooth muscle tissues. Its clinical efficacy has been explored in gastrointestinal disorders, colics of the biliary and urinary tracts, and gynecological applications.
This compound is often prescribed for gastrointestinal disorders such as Irritable Bowel Syndrome (IBS) and other conditions involving painful muscle contractions in the gut. Clinical evidence supports its use in inflammatory conditions of the colon.
In a double-blind comparative study involving 51 patients with parasitic and bacterial colitis and enterocolitis, this compound demonstrated significant efficacy. The trial was structured to compare the outcomes of patients receiving a standardized antiparasitic and antibacterial therapy plus this compound against a group receiving the same standard therapy plus a placebo.
The results indicated a marked improvement in the this compound-treated group. Of the 27 patients who received this compound, the regression of the colitis syndrome was rated as "excellent to good" in 21 individuals. In contrast, in the placebo group of 24 patients, only 9 showed similar levels of improvement. The study also highlighted the good tolerance of this compound compared to other spasmolytics.
Table 1: Efficacy of this compound in Colitis Syndrome
| Treatment Group | Number of Patients | Excellent to Good Regression | Percentage of Patients with Positive Outcome |
|---|---|---|---|
| This compound | 27 | 21 | 77.8% |
| Placebo | 24 | 9 | 37.5% |
While this compound is indicated for colicky pain, specific clinical trial data focusing solely on its efficacy in biliary and urinary tract colics is scarce in the available literature. The therapeutic approach for these conditions often involves potent spasmolytics and analgesics. Studies on similar conditions frequently investigate other compounds like papaverine (B1678415) or drotaverine, which, like this compound, have smooth muscle relaxant properties. For instance, studies have shown that intravenous drotaverine provides effective pain relief in a significant percentage of patients with renal colic compared to placebo. Similarly, papaverine has been studied for its efficacy in relieving pain associated with acute renal colic, showing effectiveness comparable to nonsteroidal anti-inflammatory drugs (NSAIDs) in the short term. nih.govwalterbushnell.com However, direct clinical evidence and efficacy rates for this compound in these specific types of colic are not well-documented in recent, accessible studies.
There is a significant lack of available clinical research data on the use and efficacy of this compound for gynecological applications such as labor management or the treatment of primary dysmenorrhea. The management of dysmenorrhea typically involves NSAIDs and hormonal contraceptives, which target the underlying mechanisms of prostaglandin (B15479496) production and uterine contractions. Spasmolytic agents can be considered, but specific studies evaluating the effectiveness of this compound for this indication were not identified in the searched literature. Likewise, no clinical trials on the use of this compound in managing labor were found.
Comparative Efficacy in Clinical Settings
Direct comparative efficacy studies between this compound and other active antispasmodic agents are limited. The primary clinical trial data available compares this compound to a placebo.
In the previously mentioned study on colitis and enterocolitis, this compound was shown to be statistically superior to placebo. The treatment success rate in the this compound group was more than double that of the placebo group, demonstrating its clear therapeutic benefit in this patient population.
While there are numerous studies comparing other antispasmodics—such as mebeverine, otilonium, and hyoscine—against each other or against placebo for conditions like IBS, this compound is not typically included in these broader meta-analyses. nih.govnih.gov Therefore, a comprehensive understanding of its relative efficacy against other commonly used spasmolytics cannot be definitively established from the currently available evidence.
Pharmacovigilance and Safety Profile of Pramiverine
Observed Adverse Events in Clinical Trials
Adverse events (AEs) are any undesirable side effects or complications occurring during clinical trials, regardless of causality. trialsync.comllri.in These events are documented, monitored, and analyzed to determine their cause and assess the safety profile of the investigational treatment. trialsync.com Common AEs are anticipated, while rarer events can also provide valuable insights. trialsync.com
Anticholinergic-Related Effects
Pramiverine may exhibit mild anticholinergic effects. patsnap.compatsnap.com Anticholinergic medications can block the action of acetylcholine (B1216132), a neurotransmitter involved in various bodily functions. healthline.com Common anticholinergic side effects associated with this compound include dry mouth, blurred vision, and constipation. patsnap.compatsnap.comontosight.ai These effects are generally mild and may decrease over time as the body adjusts to the medication. patsnap.com Combining this compound with other anticholinergic medications can amplify these side effects. patsnap.commsdmanuals.com
Gastrointestinal System Disturbances
Gastrointestinal disturbances are reported side effects of this compound. patsnap.compatsnap.com These can include constipation and diarrhea. patsnap.compatsnap.com These issues may arise because the medication affects the muscles in the gastrointestinal tract, potentially altering bowel movements and digestive processes. patsnap.com Nausea has also been reported. patsnap.comclevelandclinic.orgdrugs.com
Neurological System Effects
This compound can cause neurological system effects. Dizziness and lightheadedness are among the most common side effects. patsnap.compatsnap.com These can be particularly concerning if they impact activities requiring mental alertness. patsnap.com this compound may also have a direct effect on the central nervous system to some extent. patsnap.com Headaches have also been reported as a potential side effect. patsnap.comclevelandclinic.orgdrugs.com
Allergic and Hypersensitivity Reactions
Allergic reactions, although rare, can occur with this compound. patsnap.com These may manifest as skin rashes, itching, or swelling. patsnap.compatsnap.comclevelandclinic.org Severe allergic reactions can lead to difficulty breathing and require immediate medical attention. patsnap.com Hypersensitivity reactions are immune-mediated responses to a medication, ranging from mild to severe. msdmanuals.comnih.gov
Here is a summary of some observed adverse events:
| System Organ Class | Observed Adverse Events |
| Anticholinergic-Related | Dry mouth, Blurred vision |
| Gastrointestinal System | Constipation, Diarrhea, Nausea |
| Neurological System | Dizziness, Lightheadedness, Headache |
| Allergic/Hypersensitivity | Skin rash, Itching, Swelling, Difficulty breathing (rare, severe) |
Risk Factors and Patient Subpopulation Considerations
Certain patient populations may be at increased risk of experiencing adverse effects with this compound. Individuals with a known hypersensitivity to the drug or its components should avoid its use. patsnap.com Caution is advised or the drug should be avoided altogether in individuals with certain medical conditions that can be exacerbated by anticholinergic effects, such as glaucoma, myasthenia gravis, or severe cardiovascular disorders. patsnap.compatsnap.com Patients with prostatic hypertrophy should also exercise caution due to the potential for urinary retention. patsnap.compatsnap.com Older adults may be more susceptible to certain anticholinergic effects, including urinary retention. patsnap.com Pregnant or breastfeeding women should consult their healthcare provider before using this compound, as its safety in these populations has not been thoroughly established. patsnap.com
Long-Term Safety Surveillance and Post-Market Studies
Post-market surveillance (PMS), also known as Phase 4 clinical trials, is crucial for monitoring the safety and effectiveness of a drug after it has been approved and is available to the general public. lindushealth.comwikipedia.orgnih.gov This phase collects real-world data across diverse populations, which can reveal long-term effects or rare adverse drug reactions that may not have been apparent in pre-approval clinical trials involving smaller, selected populations. lindushealth.comwikipedia.orgnih.gov PMS helps identify emerging risks and ensures prompt reporting and action by regulatory agencies. lindushealth.com While information on specific long-term safety studies or post-market surveillance outcomes for this compound was limited in the provided results, the general principles of pharmacovigilance emphasize continuous monitoring throughout a product's lifecycle. beonemedicines.com Regulatory bodies require manufacturers to monitor the use of medicines in everyday practice to identify previously unrecognized adverse reactions and changes in adverse effect patterns. nih.gov
Drug Drug Interaction Profile of Pramiverine
Interactions with Other Anticholinergic Agents
Pramiverine possesses anticholinergic properties patsnap.com. Combining this compound with other medications that also have anticholinergic effects can lead to an amplification of these effects patsnap.com. This can result in increased incidence or severity of anticholinergic symptoms patsnap.com. Tricyclic antidepressants, for example, can enhance the anticholinergic effects of this compound patsnap.com. Caution is advised when using multiple medications with similar anticholinergic effects patsnap.com.
Interactions with Cardiovascular Medications
Patients taking medications for cardiovascular conditions, such as beta-blockers or calcium channel blockers, should be aware of potential interactions with this compound patsnap.com. These interactions may affect heart rate and blood pressure, potentially necessitating careful monitoring and possible dosage adjustments patsnap.com. Individuals with severe cardiovascular disorders may need to exercise caution or avoid this compound altogether, as its anticholinergic effects could exacerbate these conditions patsnap.com.
Synergistic or Antagonistic Pharmacological Effects with Co-administered Therapies (e.g., Metamizole)
This compound is sometimes used in combination with other drugs, such as metamizole (B1201355), to treat conditions involving pain and smooth muscle spasms ontosight.ai. Metamizole has analgesic, antipyretic, and spasmolytic properties, while this compound acts as a smooth muscle relaxant ontosight.ai. The combination is utilized for conditions like renal and biliary colic ontosight.ai. This combination indicates a mixed formulation designed to leverage the synergistic effects of both compounds for enhanced therapeutic efficacy in pain and spasm relief ontosight.ai.
Research into the combination of this compound and metamizole has explored its effectiveness in severe colic pain. A study involving this combination in 250 patients with severe colic pain observed prompt relief from pain in a high percentage of cases. nih.gov. This included reliable effects in colics of the gastrointestinal tract, biliary duct, and a high rate of success in colics of the urinary tracts nih.gov. Good therapeutic results were also noted in pancreatitis nih.gov. Isolated cases of slight undesirable anticholinergic effects were observed, but there was no noted effect on blood pressure and pulse rate in this study nih.gov.
Analytical Methodologies for Pramiverine Quantification
Chromatographic Techniques for Biological Sample Analysis (e.g., Gas Chromatography)
Chromatographic techniques play a crucial role in separating the analyte (Pramiverine) from the complex matrix of biological samples before detection and quantification. Gas Chromatography (GC) is a widely used technique for the separation and analysis of volatile and semi-volatile compounds in biological matrices researchgate.netorganomation.com. Its high resolution, sensitivity, and specificity make it a valuable tool in pharmaceutical analysis, particularly with complex biological samples researchgate.net. GC operates on the principle of partitioning between a gaseous mobile phase and a solid or liquid stationary phase within a chromatographic column researchgate.netorganomation.com. The sample is vaporized in the injector and carried by an inert gas through the column, where compounds separate based on their interaction with the stationary phase organomation.comopenaccessjournals.com.
A specific method for the quantitative determination of this compound in serum and urine has been developed using Gas Chromatography nih.gov. This method involves a detailed extraction sequence to separate basic this compound and an internal standard from acidic and neutral components of the sample nih.gov. The extraction sequence includes:
Extraction from the alkalized sample into a mixture of n-hexane/ethyl acetate (B1210297).
Reextraction into 0.1 N hydrochloric acid.
Alkalisation of the hydrochloric acid phase.
Reextraction into n-hexane/ethyl acetate nih.gov.
The constituents of the final extract are then concentrated and separated on an OV 17 silicon oil phase nih.gov. Detection is performed using a thermoionic nitrogen-selective flame ionisation detector nih.gov.
Sample preparation is a critical step in GC analysis of biological samples, often involving techniques like protein precipitation, liquid-liquid extraction (LLE), and solid-phase extraction (SPE) to isolate and concentrate the analyte and remove interfering substances organomation.comorganomation.comijpsjournal.com. Derivatization may also be employed to improve the volatility or stability of the analyte organomation.com.
Spectroscopic and Mass Spectrometric Approaches
Spectroscopic and mass spectrometric techniques are powerful tools for the identification and quantification of pharmaceutical compounds in biological samples, often used in conjunction with chromatographic separation.
Mass Spectrometry (MS) is frequently combined with chromatographic methods, such as Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS), for the analysis of pharmaceuticals and their metabolites in biological matrices europeanpharmaceuticalreview.com. GC-MS is particularly effective for volatile and semi-volatile compounds researchgate.neteuropeanpharmaceuticalreview.com. LC-MS, especially Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), is widely used for quantifying drugs and metabolites in various biological specimens due to its high selectivity, sensitivity, and specificity for low-level analytes in complex matrices researchgate.netijpsjournal.comresolian.comnih.gov. In LC-MS, compounds separated by liquid chromatography are ionized and fragmented in the mass spectrometer, which then measures their mass-to-charge ratio (m/z) researchgate.net. Tandem mass spectrometry (MS/MS) can further enhance identification by fragmenting precursor ions to produce unique product ions europeanpharmaceuticalreview.com.
While less commonly the primary standalone method for direct quantification of a specific compound like this compound in complex biological matrices compared to GC-MS or LC-MS, spectroscopic methods like UV-Visible Spectrophotometry and Vibrational Spectroscopy (Infrared and Raman spectroscopy) are utilized in pharmaceutical analysis and bioanalysis juniperpublishers.commdpi.com. Spectrophotometric methods can be employed to measure drug concentrations in biological samples like plasma, urine, or blood, often after appropriate sample preparation and potentially involving reactions that induce a color change juniperpublishers.com. Vibrational spectroscopy offers rapid, high-throughput, and non-destructive analysis based on the unique "fingerprinting" capabilities of molecules mdpi.com. However, MS-based techniques generally offer higher selectivity and sensitivity for trace analysis in complex biological samples mdpi.com.
Method Validation Parameters (Sensitivity, Specificity, Accuracy, Precision)
Analytical method validation is a critical process to ensure that a method is suitable for its intended purpose, providing reliable and accurate data elementlabsolutions.comgmpua.comresearchgate.net. Key parameters evaluated during validation include sensitivity, specificity, accuracy, and precision resolian.comelementlabsolutions.comgmpua.comresearchgate.net.
Sensitivity: Sensitivity refers to the ability of the method to detect and quantify the analyte at low concentrations. This is often assessed by determining the Limit of Detection (LOD) and the Limit of Quantification (LOQ) gmpua.comresearchgate.net. The determination limit for the described GC method for this compound in 5-ml serum samples is approximately 0.5-1 ng this compound/ml nih.gov. For an LC-MS/MS method developed for pramipexole (B1678040) in human plasma, the lower limit of quantification was 200 pg/mL nih.gov.
Specificity: Specificity is the ability of the method to unequivocally assess the analyte in the presence of other components that may be expected in the sample matrix, such as impurities, degradation products, or endogenous substances elementlabsolutions.comgmpua.comeuropa.eu. For chromatographic methods, specificity is demonstrated by showing that the analyte response is accurately measured even when other potential sample components are present gmpua.com. Mass spectrometric detection, particularly tandem MS, significantly enhances specificity by providing characteristic fragmentation patterns researchgate.neteuropeanpharmaceuticalreview.comresolian.com.
Accuracy: Accuracy expresses the closeness of agreement between the measured value and the true value or an accepted reference value elementlabsolutions.comgmpua.comeuropa.eu. It is typically assessed by analyzing samples spiked with known amounts of the analyte europa.eu. Acceptable accuracy is crucial for reliable quantification resolian.com. For the LC-MS/MS pramipexole method, acceptable accuracy was obtained over the standard curve range nih.gov.
Precision: Precision refers to the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under prescribed conditions elementlabsolutions.comresearchgate.neteuropa.eu. It indicates the reproducibility of the method resolian.com. Precision is often expressed as relative standard deviation (RSD) researchgate.net. For the GC method for this compound, a relative standard deviation of 12% was found for samples in the concentration range of 4 ng/ml nih.gov. For the LC-MS/MS pramipexole method, the relative standard deviation at the lower limit of quantification (200 pg/mL) was less than 8% nih.gov.
Method validation typically involves assessing these parameters across the expected concentration range of the analyte in the biological matrix gmpua.comeuropa.eu.
Table: Analytical Method Validation Parameters for this compound (GC Method)
| Parameter | Value / Observation | Source |
| Determination Limit | 0.5-1 ng/ml (for 5-ml serum samples) | nih.gov |
| Relative Standard Dev. | 12% (at 4 ng/ml concentration range) | nih.gov |
| Specificity | Assessed via extraction sequence & GC | nih.gov |
| Accuracy | Not specifically quantified in abstract | nih.gov |
| Precision | Indicated by Relative Standard Dev. | nih.gov |
Note: Data for accuracy in the specific this compound GC method abstract was not explicitly quantified.
Table: Example Method Validation Parameters for a Similar Compound (Pramipexole LC-MS/MS Method)
| Parameter | Value / Observation | Source |
| Linear Dynamic Range | 200-8000 pg/mL | nih.gov |
| Lower Limit of Quantification | 200 pg/mL | nih.gov |
| Precision (at LOQ) | RSD < 8% | nih.gov |
| Accuracy | Acceptable over standard curve range | nih.gov |
The validation process ensures that the analytical method is robust and reliable for the quantitative determination of this compound in biological samples, providing confidence in the obtained results for various research and clinical applications.
Synthetic Chemistry and Structural Modifications of Pramiverine
Current Synthetic Routes
The chemical synthesis of Pramiverine, chemically named 1-propyl-4-piperidyl diphenylpropoxyacetate, involves a multi-step process that culminates in an esterification reaction. While various specific methodologies can be employed, a general and common pathway involves the preparation of a diphenylacetic acid derivative followed by its condensation with a specific amino alcohol.
A foundational step in many synthetic approaches is the Benzilic Acid Rearrangement. This classic organic reaction transforms a 1,2-diketone, such as benzil (B1666583), into an α-hydroxy-carboxylic acid. In this process, benzil is treated with a strong base, typically potassium hydroxide, which induces a 1,2-aryl migration to form the potassium salt of benzilic acid (2-hydroxy-2,2-diphenylacetic acid) latech.eduwjpmr.comdavjalandhar.com. Subsequent acidification yields the free benzilic acid.
The final key step is the esterification of this acid core with the appropriate amino alcohol side-chain. For this compound, this involves reacting the diphenylacetic acid derivative with 1-(N-isopropylamino)-2-propanol. This reaction is typically catalyzed by an acid and involves the removal of water to drive the reaction to completion, forming the final ester product, this compound.
Table 1: Reagents in a Plausible Synthetic Route for this compound
| Step | Starting Materials | Key Reagents | Product |
| Acid Formation | Benzil | Potassium Hydroxide, Ethanol | Potassium Benzilate |
| Acidification | Potassium Benzilate | Strong Acid (e.g., HCl, H₂SO₄) | Benzilic Acid |
| Esterification | Benzilic Acid, 1-(N-isopropylamino)-2-propanol | Acid Catalyst (e.g., H₂SO₄) | This compound |
Structure-Activity Relationship (SAR) Studies of this compound Analogs
The therapeutic effects of this compound are intrinsically linked to its molecular structure. Structure-Activity Relationship (SAR) studies on its analogs and metabolites have provided critical insights into the chemical features necessary for its spasmolytic activity. These studies primarily focus on modifications of the ester functional group and the aliphatic side chain.
Research has demonstrated that the ester linkage is crucial for the compound's dual-action mechanism, which includes both antimuscarinic and calcium-modulating effects. nih.gov When the propyl ester group of this compound is replaced with a methyl ether, the resulting analog exhibits a different pharmacological profile, highlighting that the antispasmodic properties are not solely based on muscarinic receptor blockade but also involve non-specific, papaverine-like effects. nih.gov
Furthermore, the metabolism of this compound yields several derivatives, some of which possess significant pharmacological activity. A key metabolite, O-desalkylpropiverine (also known as M-14), where the propyl group of the ester is replaced by a hydrogen (forming an alcohol), is a potent spasmolytic agent. nih.gov Studies have shown this alcohol derivative to be approximately two orders of magnitude more potent than this compound itself in blocking certain agonist-induced spasms. nih.gov This suggests that the terminal hydroxyl group significantly enhances activity.
Conversely, modifications that convert the ester to a carboxylic acid result in a complete loss of spasmolytic effect. nih.gov Analogs such as benzilic acid propyl ether and benzilic acid 2-hydroxypropyl-ether were found to be inactive, confirming the importance of the specific ester configuration and the amino group for biological activity. nih.gov
Table 2: Structure-Activity Relationship of this compound Analogs
| Compound/Analog | Structural Modification | Spasmolytic Activity | Key Findings |
| This compound | Parent compound (propyl ester) | Active | Exhibits both antimuscarinic and calcium-blocking effects. nih.gov |
| Methyl Ether Analog | Propoxy group replaced by a methoxy (B1213986) group | Altered Activity | Demonstrates that activity is not solely due to muscarinic blockade. nih.gov |
| O-desalkylpropiverine (M-14) | Propoxy group hydrolyzed to a hydroxyl group (alcohol) | Significantly Increased Potency (~100x more potent than this compound) nih.gov | The terminal hydroxyl group dramatically enhances spasmolytic effects. nih.gov |
| Carboxylic Acid Analogs | Ester group replaced by a carboxylic acid | Inactive | The ester linkage and amino group are essential for activity. nih.gov |
| Metabolite M-5 | Oxidation of the tertiary amine to an N-oxide | Reduced Activity | Oxidation at the nitrogen may negatively influence the interaction with receptors. nih.gov |
| Metabolite M-6 | N-dealkylation of the piperidyl nitrogen | Active (primarily antimuscarinic) | Retains antimuscarinic potency but loses significant calcium channel blocking effects. nih.gov |
Development of Novel this compound Derivatives
The insights gained from SAR studies provide a rational basis for the design and development of novel this compound derivatives with potentially improved therapeutic profiles. The primary goal of such chemical development is to enhance potency, selectivity, or pharmacokinetic properties.
A significant finding guiding this development is the exceptionally high potency of the metabolite O-desalkylpropiverine (M-14). nih.gov This hydroxylated analog serves as a valuable lead compound. Future synthetic efforts could focus on creating a new series of derivatives that incorporate this terminal alcohol functionality. By using O-desalkylpropiverine as a scaffold, chemists can explore further modifications, such as altering the length or branching of the alkyl chain connecting the ester and amino groups, to optimize the molecule's interaction with its biological targets.
Furthermore, the discovery that the intact aliphatic side chain is associated with the desirable calcium channel blocking activity provides another clear direction for drug design. nih.gov Novel derivatives could be synthesized to preserve this structural feature while making other modifications to enhance antimuscarinic activity or improve metabolic stability. The development of such dual-action compounds, which simultaneously target muscarinic receptors and calcium channels, is a promising strategy for creating more effective antispasmodic agents. By systematically modifying the this compound structure based on existing SAR data, it is possible to develop new chemical entities with superior efficacy and a more refined mechanism of action.
Challenges, Research Gaps, and Future Directions in Pramiverine Research
Translational Challenges from Preclinical to Clinical Development
The journey of a drug from laboratory discovery to patient bedside is fraught with challenges, and pramiperine is no exception. A significant hurdle in its development pathway is the "translational gap" between preclinical models and human clinical trials. nih.govresearchgate.net Preclinical studies, often conducted in animal models, may not fully replicate the complex pathophysiology of human gastrointestinal disorders. pharmafeatures.com
Key challenges include:
Model Predictability: Animal models of visceral hypersensitivity and smooth muscle spasms, while useful, often fail to capture the full spectrum of conditions like Irritable Bowel Syndrome (IBS) in humans, which involves complex gut-brain interactions. nih.govpharmafeatures.com An early study on rats showed pramiperine had a preventive effect on experimental gastric ulcers and reduced gastric secretion, findings that correlated with decreased spontaneous pressure waves in the stomachs and duodenums of human patients. nih.gov However, the predictive value of such models for efficacy across a diverse patient population remains a significant challenge. nih.gov
Interspecies Pharmacokinetics: Differences in drug absorption, distribution, metabolism, and excretion (ADME) between animal species and humans can lead to discrepancies in efficacy and safety profiles. criver.comnih.gov Maximizing drug exposure in preclinical studies is a key objective, but achieving the same therapeutic window in humans is not always straightforward. nih.gov
Sample Size and Generalizability: Preclinical experiments typically use small, genetically homogenous animal groups under highly controlled conditions. nih.gov This contrasts sharply with the heterogeneity of the human population in clinical trials, making it difficult to generalize results. nih.govresearchgate.net
Future research should focus on developing more sophisticated preclinical models, such as organoids or "gut-on-a-chip" systems, to better mimic human physiology and improve the predictive accuracy of early-stage testing. nih.gov
Unexplored Therapeutic Indications and Repurposing Potential
Drug repurposing, or finding new uses for existing medications, offers a cost-effective and accelerated pathway for drug development. nih.govnih.gov Pramiverine's primary mechanism as a smooth muscle relaxant and antispasmodic suggests several avenues for therapeutic repurposing. patsnap.compatsnap.com Its action is similar to papaverine (B1678415), which is used for visceral spasms, vasospasms, and erectile dysfunction. wikipedia.orgdrugbank.com
Potential areas for investigation include:
Urological Disorders: Conditions characterized by smooth muscle spasms, such as overactive bladder or ureteral spasms, could be potential targets for pramiperine.
Vascular Disorders: Given that papaverine is used as a vasodilator, pramiperine could be investigated for conditions involving vasospasm. wikipedia.orgdrugbank.com
Novel Compound Development: The synthesis pathway for pramiperine has served as a basis for developing other compounds. wikipedia.org For instance, Atiprimod, a drug studied for cancer and autoimmune diseases, shares synthetic precursors with pramiperine, suggesting that derivatives of pramiperine could be explored for entirely different therapeutic classes. wikipedia.org
A significant research gap exists in the systematic screening of pramiperine against a wide range of biological targets. The ideal candidate for repurposing is often an off-patent, safe drug for which a new target can be identified, linked to an unmet medical need. nih.gov
| Potential Indication | Rationale Based on Mechanism/Analogs | Key Research Question |
|---|---|---|
| Overactive Bladder | Acts as a smooth muscle relaxant, similar to treatments for bladder spasms. | Can pramiperine effectively reduce detrusor muscle contractility without significant systemic side effects? |
| Ureteral Spasms (e.g., post-lithotripsy) | Antispasmodic action could alleviate pain from spasms in the ureter. | Is pramiperine effective in managing pain and facilitating stone passage by relaxing the ureter? |
| Peripheral Vasospastic Disorders | Analogous to papaverine's use as a vasodilator. wikipedia.org | Does pramiperine exhibit significant vasodilatory effects on peripheral arteries? |
| Oncology/Immunology | Shared synthesis precursors with Atiprimod, a compound investigated for cancer and autoimmune diseases. wikipedia.org | Can novel derivatives of the pramiperine scaffold be developed with anti-proliferative or immunomodulatory properties? |
Advancements in Drug Delivery Systems for this compound
Conventional oral delivery of drugs like pramiperine can be limited by factors such as bioavailability and the need for frequent dosing. pharmanow.live Modern drug delivery systems (DDS) offer the potential to enhance therapeutic efficacy, improve patient compliance, and reduce side effects by enabling controlled release and targeted delivery. migrationletters.comnih.gov
Future research on pramiperine could incorporate these advanced systems:
Nanotechnology-Based Delivery: Encapsulating pramiperine in nanoparticles or liposomes could improve its solubility, stability, and ability to target specific tissues in the gastrointestinal tract, thereby maximizing its local effect while minimizing systemic exposure. migrationletters.comnih.gov
Controlled-Release Formulations: Developing oral formulations that provide sustained release of pramiperine over an extended period could maintain therapeutic concentrations with less frequent administration, which is particularly beneficial for chronic conditions like IBS. migrationletters.com
3D Printing: This technology allows for the creation of personalized, patient-specific medications with complex drug-release profiles, potentially combining pramiperine with other drugs in a single tablet. nih.gov
Smart Drug Delivery Systems: These systems can incorporate sensors that respond to physiological cues (e.g., pH changes in the gut) to release the drug precisely when and where it is needed, offering a highly tailored therapeutic approach. pharmanow.live
Currently, there is a gap in the application of these modern delivery technologies to pramiperine. Research in this area could significantly optimize its therapeutic profile.
Addressing Patient Heterogeneity and Biomarker Identification in Efficacy and Safety Studies
A major challenge in treating functional gastrointestinal disorders is the significant heterogeneity among patients. nih.gov What is often diagnosed as a single condition, like IBS, may comprise multiple subtypes with different underlying causes. nih.gov This diversity can lead to varied responses to treatment with pramiperine.
Future research must address this by:
Biomarker Discovery: Identifying biomarkers that can predict a patient's response to pramiperine is crucial for personalizing treatment. medrxiv.orgmdpi.com These could include genetic markers, specific gut microbiome signatures, or molecular indicators of smooth muscle overactivity. The discovery of such biomarkers is complicated by tumor heterogeneity in other diseases, a principle that applies to the subtype heterogeneity in functional gut disorders. mdpi.comnih.govcityu.edu.hk
Integrative Analysis: Combining clinical data with genomic, proteomic, and metabolomic information can help create a more complete picture of the disease and identify patient subgroups most likely to benefit from pramiperine.
The lack of specific biomarkers for pramiperine response represents a critical research gap that, if filled, could pave the way for precision medicine in the treatment of gastrointestinal spasms. medrxiv.org
Collaborative Research Frameworks and Regulatory Considerations in Drug Development
Advancing the research agenda for an established drug like pramiperine requires robust collaboration and careful navigation of the regulatory landscape. researchgate.net Future development will benefit from structured partnerships that bring together diverse expertise.
Key considerations include:
Industry-Academia Collaboration: Partnerships between pharmaceutical companies and academic research institutions can accelerate discovery. researchgate.netresearchgate.net Industry provides development expertise and resources, while academia offers deep scientific knowledge and innovative research models. Such collaborations can be preclinical, clinical, or observational. researchgate.net
Establishing Governance: Successful collaborations require clear frameworks defining roles, responsibilities, intellectual property rights, data sharing, and publication strategies to avoid disputes and delays. researchgate.netacme-journal.org
Regulatory Pathways: For repurposing pramiperine for new indications, clear communication with regulatory bodies like the FDA is essential. nih.gov The high cost of new clinical investigations for repurposed drugs is a significant barrier, though indication-specific market exclusivities can provide an incentive. nih.gov
Patient Engagement: Involving patients in the research process, particularly in trial design, can ensure that studies are relevant to their needs and that outcomes measured are meaningful. A community-based participatory research approach can foster this engagement. acme-journal.org
A proactive approach to building these collaborative frameworks will be essential for overcoming the scientific and financial hurdles associated with exploring the full therapeutic potential of pramiperine.
Q & A
Basic: What experimental design principles should guide initial pharmacological studies of Pramiverine?
Answer: Initial studies should prioritize dose-response relationships, pharmacokinetic profiling (absorption, distribution, metabolism, excretion), and receptor-binding assays. Use in vitro models (e.g., cell lines expressing target receptors) to establish baseline efficacy and toxicity. Controlled variables (e.g., pH, temperature, solvent compatibility) must align with physiological conditions to ensure reproducibility . For in vivo studies, employ rodent models with standardized protocols for behavioral or physiological endpoints, ensuring compliance with NIH guidelines for preclinical reporting .
Basic: How can researchers systematically review existing literature on this compound’s mechanisms of action?
Answer: Conduct a systematic review using databases like PubMed and EMBASE with keywords (e.g., "this compound AND [target receptor] AND [disease model]"). Filter studies by methodological rigor: prioritize peer-reviewed articles with full experimental details (e.g., compound purity, assay conditions). Use tools like PRISMA flow diagrams to track inclusion/exclusion criteria and resolve discrepancies (e.g., conflicting reports on receptor specificity) .
Advanced: What statistical frameworks are optimal for resolving contradictions in this compound’s efficacy data across studies?
Answer: Apply meta-analytic techniques to harmonize heterogeneous datasets. Stratify data by variables like dosage, administration route, and model system (e.g., species, cell type). Use random-effects models to account for between-study variance. For mechanistic contradictions (e.g., opposing effects on cAMP pathways), validate hypotheses via orthogonal assays (e.g., FRET-based cAMP sensors vs. ELISA) .
Advanced: How should researchers design experiments to investigate this compound’s off-target effects in complex biological systems?
Answer: Employ high-throughput screening (HTS) against panels of receptors, enzymes, and ion channels. Pair this with transcriptomic/proteomic profiling (e.g., RNA-seq, mass spectrometry) in target tissues to identify unexpected pathways. Use CRISPR-Cas9 knockouts of suspected off-target molecules to confirm causality. Ensure experimental controls include vehicle and positive/negative comparators .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
